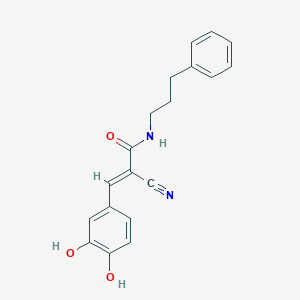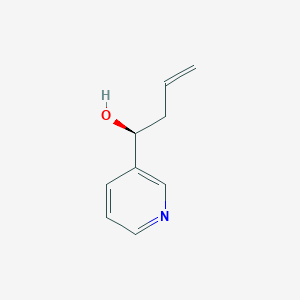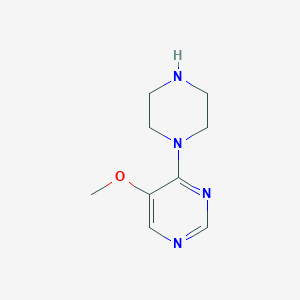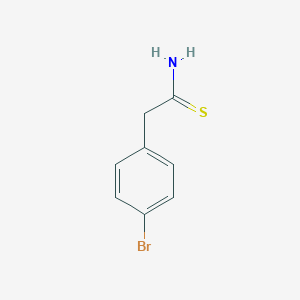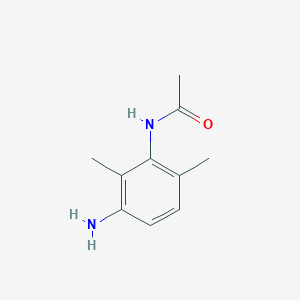
N-(3-氨基-2,6-二甲基苯基)乙酰胺
描述
The compound "N-(3-amino-2,6-dimethylphenyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various related acetamide compounds with different substitutions on the phenyl ring and various biological activities. For instance, paper discusses the synthesis and molecular docking analysis of an anticancer drug, which is a different acetamide derivative. Similarly, paper describes a compound with a dimethylphenyl group, which shares some structural similarities with the compound .
Synthesis Analysis
The synthesis of related acetamide compounds involves multi-step reactions, including acetylation, ethylation, and condensation reactions, as described in paper . The synthesis typically starts with an acetophenone derivative, which undergoes reduction, acetylation, and further modifications to introduce the desired substituents on the phenyl ring. The yields of these reactions can be high, with improvements in the synthesis process leading to better yields and purity, as demonstrated in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide with an overall yield of 77% .
Molecular Structure Analysis
The molecular structures of related acetamide compounds are characterized by various spectroscopic techniques, including HNMR, LC-MS, and vibrational spectroscopy . The crystal structures often exhibit intermolecular hydrogen bonds, such as N-H···O and N-H···N interactions, which contribute to the stability of the crystal lattice . The molecular conformations can be influenced by intramolecular interactions, such as hydrogen bonds and steric effects from substituents on the phenyl ring .
Chemical Reactions Analysis
The acetamide compounds can participate in various chemical reactions, depending on their functional groups. The presence of amino groups, for example, can lead to the formation of hydrogen bonds and other intermolecular interactions that affect the reactivity and biological activity of the compounds . The substitution pattern on the phenyl ring can also influence the electronic properties and reactivity of the acetamide group .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituents. The vibrational spectroscopic signatures provide insights into the molecular vibrations and the effects of rehybridization and hyperconjugation on the molecules . The crystal packing and intermolecular interactions can be analyzed using Hirshfeld surface analysis, which reveals the nature and quantitative contributions of these interactions . The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, can be investigated to understand the biological activity and potential therapeutic applications of these compounds .
科学研究应用
毒理学见解和环境影响
- Kennedy (2001)提供了关于乙酰胺、甲酰胺及其单甲基和二甲基衍生物生物效应的全面更新。该综述突出了这些化合物在毒理学中的重要性,包括N-(3-氨基-2,6-二甲基苯基)乙酰胺,通过讨论它们的商业重要性和暴露的生物学后果。该研究强调了需要了解这些化学品在生物反应中的定性和定量变化的必要性,暗示了它们安全有效使用的意义(Kennedy, 2001)。
药理学应用
- Iqbal, Ali和Shahzadi (2015)回顾了有机锡配合物的抗结核活性,包括从N-(3-氨基-2,6-二甲基苯基)乙酰胺衍生的配合物。该综述表明这些配合物展现出有前途的抗结核特性,受到配体环境的性质和化合物结构的影响。这表明N-(3-氨基-2,6-二甲基苯基)乙酰胺衍生物在对抗结核病方面具有潜在的治疗应用(Iqbal et al., 2015)。
化学和合成有机化学
- Kondo和Murakami (2001)讨论了基于N-Ar轴的合成有机化学的发展,包括与N-(3-氨基-2,6-二甲基苯基)乙酰胺相关的化合物。他们的研究侧重于创造化学选择性N-酰化试剂和手性配体的探索,表明该化合物在推动合成方法学的发展和有机化学应用中的重要性(Kondo & Murakami, 2001)。
属性
IUPAC Name |
N-(3-amino-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6-4-5-9(11)7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXZREDVMSYCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357228 | |
| Record name | N-(3-amino-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-2,6-dimethylphenyl)acetamide | |
CAS RN |
100445-94-1 | |
| Record name | N-(3-amino-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



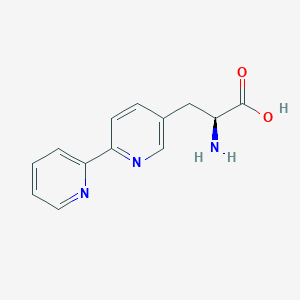

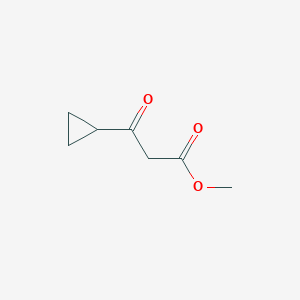

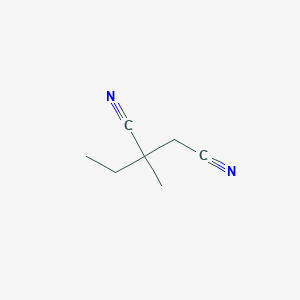

![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)
